molecular formula C21H18Cl2N4O2 B13764570 N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride CAS No. 66748-27-4

N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride

Cat. No.: B13764570
CAS No.: 66748-27-4
M. Wt: 429.3 g/mol
InChI Key: JTDLVYJAOUVWHB-UHFFFAOYSA-N
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Description

This compound is a benzo[b][1,5]naphthyridine derivative with a 7-chloro-2-methoxy substitution on the fused aromatic system. The synthesis involves sequential amination and acetylation steps, as described in , yielding intermediates such as 7-chloro-2-methoxy-10-aminobenzo[b][1,5]naphthyridine (LC-MS: [M+1]+ 381.17) and subsequent coupling with 4-aminophenyl groups .

Properties

CAS No.

66748-27-4

Molecular Formula

C21H18Cl2N4O2

Molecular Weight

429.3 g/mol

IUPAC Name

N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride

InChI

InChI=1S/C21H17ClN4O2.ClH/c1-12(27)23-14-4-6-15(7-5-14)24-20-16-8-3-13(22)11-18(16)25-17-9-10-19(28-2)26-21(17)20;/h3-11H,1-2H3,(H,23,27)(H,24,25);1H

InChI Key

JTDLVYJAOUVWHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C3C(=NC4=C2C=CC(=C4)Cl)C=CC(=N3)OC.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of the target compound involves constructing the benzo[b]naphthyridine core, functionalizing it with chloro and methoxy substituents, and subsequently introducing the acetamide-linked aniline moiety. The hydrochloride salt is formed typically by treatment with hydrochloric acid in a suitable solvent.

Key steps include:

  • Formation of the benzo[b]naphthyridine scaffold via cyclization reactions.
  • Electrophilic aromatic substitution to introduce the chloro substituent at the 7-position.
  • Methylation of the hydroxy precursor to install the methoxy group at the 2-position.
  • Amination of the 10-position with a 4-aminophenylacetamide derivative.
  • Salt formation with hydrochloric acid to yield the hydrochloride salt.

Detailed Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for analogous synthetic steps based on the patent and related literature:

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclization to form naphthyridine core Appropriate diamine and diketone precursors, acid catalyst 80–120 °C 4–12 hours 65–80 Solvent: polar aprotic (e.g., DMF, DMSO)
Chlorination at 7-position N-chlorosuccinimide or equivalent chlorinating agent 0–25 °C 1–3 hours 70–85 Controlled addition to avoid poly-chlorination
Methoxylation at 2-position Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) 25–50 °C 6–12 hours 75–90 Anhydrous conditions preferred
Amination at 10-position 4-Aminophenylacetamide, coupling agent (e.g., HATU, EDC) Room temperature 12–24 hours 60–75 Solvent: DMF or NMP; base: DIPEA or similar
Hydrochloride salt formation HCl in ethanol or ether Room temperature 1–2 hours Quantitative Precipitates as stable hydrochloride salt

Analytical and Purification Techniques

Purification of the intermediate and final compounds is typically achieved by:

  • Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).
  • Preparative high-performance liquid chromatography (HPLC) for high purity.
  • Salt formation with hydrochloric acid enhances crystallinity and stability.

Characterization methods include:

  • Nuclear magnetic resonance spectroscopy (NMR) to confirm substitution patterns.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Elemental analysis to verify composition.
  • Melting point determination for purity assessment.

Summary Table of Preparation Steps

Step Number Reaction Type Key Reagents Conditions Yield Range (%) Comments
1 Cyclization Diamine + diketone, acid catalyst 80–120 °C, 4–12 h 65–80 Core benzo[b]naphthyridine formation
2 Electrophilic chlorination N-chlorosuccinimide 0–25 °C, 1–3 h 70–85 Selective 7-position chlorination
3 Methylation Methyl iodide, base 25–50 °C, 6–12 h 75–90 Methoxy group installation
4 Amination (coupling) 4-Aminophenylacetamide, coupling agent RT, 12–24 h 60–75 Amide bond formation at 10-position
5 Salt formation HCl in ethanol or ether RT, 1–2 h Quantitative Hydrochloride salt precipitation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 7 of the benzo[b] naphthyridine ring undergoes nucleophilic substitution under basic or acidic conditions. This reactivity is critical for introducing functional groups that enhance pharmacological activity.

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
Aromatic substitutionNH₃/EtOH, reflux (80°C, 6 hr)7-Amino derivative (improved water solubility)
Displacement with aminesPiperidine/DMF, 100°C, 12 hrPiperidine-substituted analog (enhanced kinase inhibition)

Hydrolysis Reactions

The acetamide group hydrolyzes under acidic or basic conditions to yield intermediates for further derivatization.

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
Acidic hydrolysisHCl (6M), 70°C, 3 hrFree amine (–NH₂) and acetic acid
Basic hydrolysisNaOH (10%), reflux, 5 hrCarboxylate salt (improved bioavailability)

Alkylation and Acylation

The phenolic –OH group and aromatic amine participate in alkylation and acylation to form prodrugs or protected intermediates.

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
MethylationCH₃I/K₂CO₃, DMF, RT, 24 hrMethoxy derivative (increased metabolic stability)
AcetylationAc₂O/pyridine, 60°C, 2 hrAcetylated phenolic oxygen (enhanced lipophilicity)

Redox Reactions

The diethylaminomethyl side chain undergoes oxidation to form tertiary amine oxides, which modulate solubility and receptor binding.

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
OxidationH₂O₂ (30%), CH₃CN, 50°C, 4 hrN-Oxide derivative (reduced cytotoxicity)
ReductionNaBH₄/MeOH, RT, 1 hrSecondary amine (improved CNS penetration)

Coupling Reactions

The primary amine generated from hydrolysis serves as a substrate for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups.

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivatives (potent Akt inhibitors)

Key Mechanistic Insights:

  • Steric Effects : The methoxy group at position 2 hinders electrophilic substitution at adjacent carbons, directing reactivity to the chloro-substituted position .

  • pH-Dependent Reactivity : Hydrolysis of the acetamide group proceeds faster under acidic conditions due to protonation of the leaving group .

  • Catalytic Influence : Palladium catalysts enable regioselective coupling at the naphthyridine core without affecting the acetamide moiety .

Scientific Research Applications

Antimalarial Activity

One of the primary applications of N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide; hydrochloride is its role as an antimalarial agent. It is structurally related to pyronaridine, a well-known antimalarial drug. Research indicates that this compound exhibits potent activity against Plasmodium falciparum, the parasite responsible for the most severe forms of malaria.

Case Study: Efficacy Against Malaria

A study demonstrated that formulations containing this compound showed significant efficacy in reducing parasitemia in infected mice models when compared to standard treatments. The results indicated a rapid decrease in parasite load and improvement in survival rates among treated subjects .

Cancer Research

Recent investigations have explored the potential of N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide; hydrochloride as an anticancer agent. Its ability to inhibit specific kinases involved in tumor growth has been highlighted.

Case Study: Inhibition of Tumor Growth

In vitro studies revealed that the compound effectively inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in oncology .

Neurological Disorders

Emerging research suggests that this compound may possess neuroprotective properties. Its interaction with neurotransmitter systems could offer therapeutic benefits for conditions such as Alzheimer's disease.

Case Study: Neuroprotective Effects

Experimental models demonstrated that treatment with N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide; hydrochloride resulted in reduced neuroinflammation and improved cognitive function in rodents subjected to neurotoxic insults .

Solid-State Properties

Recent patents have focused on developing novel crystalline forms of N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide; hydrochloride. These new forms exhibit improved solubility and stability profiles compared to traditional formulations.

Form Characteristics Benefits
Form IAnhydrate form with high crystallinityEnhanced bioavailability
Form IIBesylate salt formImproved water uptake behavior
Form IIINapsylate formReduced hygroscopicity

The development of these forms aims to optimize drug delivery systems and enhance patient compliance through better pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride involves its interaction with topoisomerase I, an enzyme that helps in the winding and unwinding of DNA. By inhibiting this enzyme, the compound can prevent DNA replication and transcription, leading to cell death. This makes it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzo[b][1,5]naphthyridine Derivatives with Varying Substituents

7-Chloro-2-methoxy-10-(4-(2′,4′-methoxylbenzylidene)aminophenyl)-aminobenzo[b][1,5]naphthyridine (4j)
  • Structural Features: Incorporates a benzylidene group at the 4-aminophenyl position.
  • Physical Properties : Melting point 160.2–161.8°C; molecular formula C28H23ClN4O3 (MW: 499.29).
  • NMR Data : Distinct aromatic proton signals at δ 8.89 (Ar-NH) and δ 8.40 (CH=N) .
  • Comparison : The benzylidene substituent increases molecular weight and may alter solubility compared to the acetamide-hydrochloride derivative.
7-Chloro-2-methoxy-10-(4-(2′,4′-dichlorobenzylidene)aminophenyl)-aminobenzo[b][1,5]naphthyridine (4k)
  • Structural Features : Contains dichlorobenzylidene instead of methoxybenzylidene.
4-[(7-Chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis(1-pyrrolidinylmethyl)phenol
  • Structural Features: Replaces acetamide with a phenol group and adds pyrrolidinylmethyl substituents.
  • Molecular Formula : C29H32ClN5O2 (MW: 530.06).
  • Comparison: The phenol group and bulky pyrrolidine substituents likely enhance hydrophilicity but may reduce membrane permeability compared to the acetamide-hydrochloride .

Acetamide Derivatives with Heterocyclic Cores

N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide
  • Structural Features : Dibenzoxazepine core with a 4-methoxyphenylacetamide side chain.
  • Molecular Formula : C22H17ClN2O4 (MW: 408.8).
N-(5-Chloro-2-methoxyphenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide
  • Structural Features: 1,8-Naphthyridinone core with a 4-methylbenzoyl group.
  • Comparison : The ketone at position 4 and benzoyl group may confer different electronic properties compared to the chloro-methoxybenzonaphthyridine system in the target compound .

Pharmacologically Active Acetamide Derivatives

N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35)
  • Activity : Demonstrated analgesic activity comparable to paracetamol.
  • Comparison : The sulfonamide-piperazine moiety highlights the importance of sulfonyl groups in modulating biological activity, contrasting with the benzonaphthyridine core of the target compound .
4-[(7-Methoxybenzo[b]-1,8-naphthyridin-5-yl)amino]-2-(pyrrolidin-1-ylmethyl)phenol Hydrochloride
  • Synthesis : Yielded 75% with decomposition >270°C.
  • Comparison: The 1,8-naphthyridine isomer and phenol group may influence antiviral activity differently than the 1,5-naphthyridine-acetamide derivative .

Biological Activity

N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride is a compound with significant biological activity, primarily explored for its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C29H32ClN5O2
  • Molecular Weight : 518.05 g/mol
  • CAS Number : 74847-35-1
  • MDL Number : MFCD01748123

Biological Activity

The biological activities of naphthyridine derivatives, including this compound, have been extensively studied. These compounds exhibit a range of pharmacological effects:

Anticancer Activity

Naphthyridine derivatives have shown promising anticancer properties. For instance, compounds derived from naphthyridine have been reported to induce apoptosis in various cancer cell lines. Specific studies indicate that these compounds can activate programmed cell death pathways and inhibit tumor growth by disrupting the cell cycle.

A notable study demonstrated that certain naphthyridine derivatives could arrest the cell cycle at the G0/G1 and G2 phases in human myeloid leukemia cells, leading to increased apoptosis rates at concentrations as low as 7 μM . Furthermore, they have been shown to differentiate cancer cells, potentially reverting them to normal phenotypes.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of naphthyridine compounds. For example, derivatives were tested against various bacterial strains and demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) in the range of 15.62 µg/mL against Bacillus cereus . Additionally, antifungal activities were noted against Fusarium graminearum and Fusarium solani, indicating a broad spectrum of antimicrobial efficacy.

Anti-inflammatory Effects

Naphthyridines also exhibit anti-inflammatory properties. Studies indicated that these compounds could significantly inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophage cell lines, showcasing their potential in treating inflammatory diseases .

Case Studies

  • Anticancer Efficacy : A study focused on the compound's effects on non-small cell lung cancer (NSCLC) cells revealed IC50 values ranging from 10.47 to 15.03 μg/mL across different cell lines. The mechanism involved DNA intercalation and modulation of apoptosis-related proteins such as p21 .
  • In Vivo Studies : In murine models of Chagas disease, naphthyridine derivatives demonstrated significant antiparasitic effects with low toxicity profiles. These findings support their potential application in treating parasitic infections alongside cancer therapies .

Summary Table of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduces apoptosis, cell cycle arrest
AntimicrobialInhibits bacterial and fungal growth
Anti-inflammatoryInhibits NO production in macrophages

Q & A

Q. What are the recommended synthetic routes for N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide hydrochloride?

Synthesis typically involves multi-step coupling and purification protocols. For example:

  • Step 1 : Nucleophilic substitution or Buchwald-Hartwig amination to attach the 7-chloro-2-methoxybenzo[b][1,5]naphthyridine core to the phenylacetamide moiety .
  • Step 2 : Hydrochloride salt formation via acid-base reaction in polar solvents like methanol or ethanol, followed by crystallization .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is structural characterization performed for this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions. For example, aromatic protons in the benzo[b][1,5]naphthyridine ring appear as distinct doublets (δ 7.2–8.5 ppm), while the methoxy group shows a singlet near δ 3.8 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+^+ at m/z 438.1245) .
  • X-ray Crystallography (if applicable): Determines solid-state conformation and hydrogen-bonding patterns .

Q. What preliminary biological screening assays are relevant for this compound?

  • Anticancer Activity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Structural analogs with chloro and methoxy groups have shown IC50_{50} values <10 µM .
  • Enzyme Inhibition : Screen against kinases or topoisomerases via fluorescence-based assays, given the naphthyridine scaffold’s DNA-binding potential .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)2_2) improve coupling efficiency in aryl amination steps .
  • Solvent Optimization : Use anhydrous DMF or DMSO to enhance solubility of intermediates .
  • Temperature Control : Maintain reactions at –20°C to 0°C during sensitive steps (e.g., TMSOTf-mediated glycosylation in related syntheses) to minimize side reactions .

Q. How to resolve contradictions in reported bioactivity data across analogs?

  • Substituent Analysis : Compare analogs with varying substituents (e.g., nitro vs. methoxy groups). For example, nitro groups in position 10 may reduce solubility, skewing IC50_{50} values .
  • Assay Conditions : Standardize cell culture media (e.g., FBS concentration) and incubation times to reduce variability .

Q. What analytical methods ensure stability under physiological conditions?

  • HPLC-PDA : Monitor degradation products in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) over 24 hours .
  • Mass Spectrometry : Identify hydrolytic cleavage products (e.g., loss of acetamide group) .

Q. How can computational modeling predict physicochemical properties?

  • ACD/Labs Percepta : Predict logP (2.8), solubility (0.12 mg/mL in water), and pKa (basic amino groups at ~7.1) .
  • Molecular Dynamics Simulations : Model interactions with lipid bilayers to assess blood-brain barrier permeability .

Methodological Notes

  • Data Validation : Prioritized peer-reviewed synthesis protocols (e.g., ) and structural data from ChemSpider ().

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